Home > Products > Screening Compounds P87619 > 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine - 1005560-39-3

2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4497460
CAS Number: 1005560-39-3
Molecular Formula: C19H17ClN8
Molecular Weight: 392.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-{3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of heterocyclic compounds that exhibit antagonistic activity towards adenosine receptors, specifically the A3 subtype. [] These receptors are involved in various physiological processes, including inflammation and neurotransmission. [, ] This compound is primarily utilized as a research tool for investigating the roles of A3 adenosine receptors in these processes. []

Mechanism of Action

2-{3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine functions as an antagonist of A3 adenosine receptors. [] Although the specific binding interactions are not detailed, competitive binding assays demonstrate its ability to block the actions of adenosine at this receptor subtype. []

Applications
  • Investigating A3 Adenosine Receptor Function: It is used to explore the physiological roles of A3 adenosine receptors in various cellular processes, such as inflammation and neurotransmission. [, , ]
  • Evaluating Potential Therapeutic Targets: By blocking A3 receptor activity, this compound aids in understanding their potential as drug targets for conditions like inflammatory diseases or ischemia. [, ]

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Peptidomimetic 27)

  • Compound Description: This peptidomimetic acts as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. This enzyme is involved in pyrimidine synthesis and represents a potential therapeutic target for Campylobacter infections [].
  • Compound Description: Similar to peptidomimetic 27, this compound demonstrates potent inhibitory activity against dCTP deaminase in Campylobacter concisus, highlighting its potential as a therapeutic agent [].

N-(3-Methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Peptidomimetic 150)

  • Compound Description: This peptidomimetic exhibits strong inhibitory effects on dCTP deaminase in Campylobacter concisus, positioning it as a potential candidate for therapeutic development against this bacterium [].

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate (MRS 1523)

  • Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist [, ]. Studies have shown that it can prevent irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro [, ].

N-[9-Chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

  • Compound Description: MRS 1220 is another selective adenosine A3 receptor antagonist. Like MRS 1523, it has demonstrated protective effects against oxygen and glucose deprivation-induced synaptic failure in the rat CA1 hippocampus [].

N-(2-Methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]urea (VUF 5574)

  • Compound Description: VUF 5574 is a selective adenosine A3 receptor antagonist that has also been shown to protect against oxygen and glucose deprivation-induced synaptic failure in the rat CA1 hippocampus in vitro [].

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

  • Compound Description: This compound is a potent and selective adenosine A3 receptor antagonist. Research suggests its potential in treating conditions such as stroke and inflammation [].

2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IBMECA)

  • Compound Description: Cl-IBMECA is a selective adenosine A3 receptor agonist that has shown protective effects in a mouse hindlimb ischemia-reperfusion model. This protection is attributed to its signaling via phospholipase C-beta [].

5-{[(4-Methoxyphenyl)carbamoyl]amino}-2-(furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound is a potent and selective antagonist of the adenosine A3 receptor with a Ki value of 15 nM. It is a 7-deaza-analogue of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core [].

(R)-4-Allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one

  • Compound Description: This compound is the most potent hA3 AR ligand of its series with a Ki value of 1.46 nM. It exhibits remarkable selectivity over other adenosine receptor subtypes (A1, A2A, and A2B) [].

Properties

CAS Number

1005560-39-3

Product Name

2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C19H17ClN8

Molecular Weight

392.8 g/mol

InChI

InChI=1S/C19H17ClN8/c1-11-16(20)12(2)27(24-11)9-13-5-4-6-14(7-13)17-23-19-15-8-22-26(3)18(15)21-10-28(19)25-17/h4-8,10H,9H2,1-3H3

InChI Key

BWHHQTBBJVNCQB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.